![molecular formula C17H17F2N3O3 B4618838 N-(2,4-difluorophenyl)-2-(3-isopropoxybenzoyl)hydrazinecarboxamide](/img/structure/B4618838.png)
N-(2,4-difluorophenyl)-2-(3-isopropoxybenzoyl)hydrazinecarboxamide
Overview
Description
Hydrazinecarboxamide derivatives are a class of compounds that have been extensively studied due to their diverse chemical and biological activities. The compound , due to its structural features, may be relevant for similar investigations, focusing on its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related hydrazinecarboxamide derivatives often involves condensation reactions between appropriate hydrazides and carboxylic acids or their derivatives. For instance, compounds like N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogs have been synthesized from 4-(trifluoromethyl)benzohydrazide by various synthetic approaches, characterized by spectral methods, and evaluated for biological activities (Krátký et al., 2020).
Molecular Structure Analysis
Crystal structure analysis of compounds structurally similar to the target molecule reveals the importance of hydrogen bonds in determining their molecular conformation. Studies, such as those on N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide derivatives, have shown how variations in crystal packing can be distinguished by analyzing the contributions of atom-atom contacts, highlighting the role of strong and weak hydrogen bonds (Dey et al., 2021).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives undergo various chemical reactions, including condensation with aldehydes to form hydrazones, which can be further cyclized to yield different heterocyclic structures. These reactions are influenced by the nature of substituents on the hydrazinecarboxamide and the reacting partners. For example, reactions with isothiocyanate derivatives have been used to prepare hydrazinecarbothioamide derivatives, which can cyclize to form triazole-3-thiols and thiadiazoles (Saad et al., 2011).
Scientific Research Applications
Synthesis and Biological Applications
Hydrazinecarboxamide Derivatives
Research into hydrazinecarboxamide derivatives demonstrates their versatility in synthesizing a wide array of compounds with potential analgesic, antimicrobial, and enzyme inhibition properties. For example, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showcase their antimicrobial activity and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating diseases related to enzyme dysfunction (Krátký et al., 2020).
Antimicrobial and Antiviral Properties
Compounds synthesized from hydrazinecarboxamide derivatives have been evaluated for their antimicrobial and antiviral activities, indicating their potential use in developing new therapeutic agents. For instance, some derivatives exhibit significant activity against bacterial strains and fungi, underscoring the potential of such compounds in addressing infectious diseases (Sharshira & Hamada, 2012).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(3-propan-2-yloxybenzoyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-10(2)25-13-5-3-4-11(8-13)16(23)21-22-17(24)20-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKEWHXYINXRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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